3-Dimethylphosphorylbutan-1-amine

Description

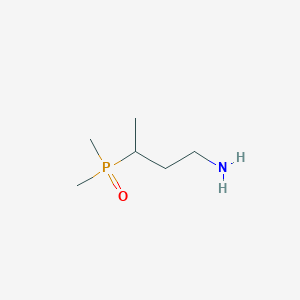

3-Dimethylphosphorylbutan-1-amine is an organophosphorus compound featuring a phosphoryl group (-P(O)(CH₃)₂) at the 3-position of a butan-1-amine backbone. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and material science.

Properties

IUPAC Name |

3-dimethylphosphorylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NOP/c1-6(4-5-7)9(2,3)8/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFZKMLXQVMCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)P(=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylbutan-1-amine typically involves the reaction of a suitable amine precursor with a phosphorylating agent. One common method is the reaction of butan-1-amine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a low temperature to control the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with lower oxidation states.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

3-Dimethylphosphorylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylbutan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

The following analysis compares 3-Dimethylphosphorylbutan-1-amine with structurally related amines, focusing on substituent effects, synthesis, and applications.

Structural and Functional Group Analysis

*Estimated based on analogous structures.

Key Observations:

- Phosphoryl Group vs. Halogen/Alkoxy : The phosphoryl group in this compound is bulkier and more polar than fluorine or ethoxy substituents in analogs. This increases molecular weight and boiling point (theoretical) compared to 3-Fluoro-3-methylbutan-1-amine (MW 105.15) .

- Branching Effects: Diisopentylamine and 3,3-Dimethylbutan-1-amine exhibit lower polarity due to non-polar alkyl chains, contrasting with the phosphoryl group’s electron-withdrawing nature.

Key Observations:

- Fluorination (e.g., DAST ) and alkylation (e.g., ethyl iodide ) are common for introducing substituents. Phosphorylation likely requires specialized reagents (e.g., POCl₃) and controlled conditions due to the phosphoryl group’s reactivity.

- Yields for phosphorylated amines may vary significantly depending on steric hindrance and reagent compatibility.

Key Observations:

- The phosphoryl group’s polarity may reduce volatility compared to diisopentylamine , increasing boiling point.

Key Observations:

- Phosphoryl-containing amines may serve as ligands in transition-metal catalysis or precursors for phosphate prodrugs.

- Contrasting with ethoxy or fluoro analogs, the phosphoryl group’s hydrogen-bonding capacity could enhance interactions in drug-receptor binding.

Biological Activity

3-Dimethylphosphorylbutan-1-amine, a phosphoramidate compound, has garnered attention in pharmacological research due to its potential biological activities and mechanisms of action. This article explores the compound's biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C7H18N2O2P

- Molecular Weight : 194.21 g/mol

- CAS Number : 2418679-52-2

This compound acts primarily as a ligand that interacts with specific molecular targets within biological systems. Its mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Receptor Activity : It can bind to various receptors, potentially influencing neurotransmitter release and signaling pathways.

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound include:

- Absorption and Distribution : The compound demonstrates favorable absorption characteristics, allowing for effective distribution within biological tissues.

- Metabolism : It is metabolized primarily in the liver through oxidative pathways, resulting in various metabolites that may also exhibit biological activity.

- Excretion : The majority of the compound and its metabolites are excreted via urine.

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description | References |

|---|---|---|

| Anticholinergic | Inhibits acetylcholine receptors, affecting muscle contraction and neurotransmission. | |

| Neuroprotective | Exhibits protective effects against neurodegeneration in experimental models. | |

| Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines, indicating potential for therapeutic applications. |

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated significant reduction in neuronal loss and improved cognitive function compared to control groups.

Study 2: Anticancer Potential

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through caspase activation pathways. This suggests a promising role for the compound in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.